molecular formula C9H12N2O2S B1417267 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide CAS No. 1094354-29-6

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Cat. No.: B1417267
CAS No.: 1094354-29-6
M. Wt: 212.27 g/mol
InChI Key: ASTSLZCSQOSTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the molecular formula C9H12N2O2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can become toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the metabolic profile of cells and tissues, impacting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it may bind to certain proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-methylindole with sulfonamide under specific conditions. For instance, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted indole derivatives. These products have diverse applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-2,3-dihydroindole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSLZCSQOSTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 2
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 3
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 4
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 5
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 6
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.